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molecular formula C9H14O2 B8656942 3-Ethoxycyclohept-2-en-1-one CAS No. 86616-78-6

3-Ethoxycyclohept-2-en-1-one

Cat. No. B8656942
M. Wt: 154.21 g/mol
InChI Key: CVOGBHWKYXUUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06465664B1

Procedure details

3-Ethoxycycloheptenone was synthesized following published procedures.8 The general procedure for the preparation of substrates using 3-ethoxycycloheptenone (766 mg, 4.97 mmol) and phenethymagnesium chloride (10 mmol, 1M in THF) gave, after flash chromatography (4:1 hexanes:ethyl acetate), the title compound as a colorless liquid (0.984 g, 93%). 1H NMR (300 MHz, CDCl3): δ7.32-7.13 (m, 5 H), 5.91 (br s, 1 H), 2.79 (dd, J=10.5, 7.8 Hz, 2 H), 2.64-2.39 (m, 6 H), 1.86-1.70 (m, 4 H). 13C NMR (75 MHz, CDCl3): δ204.0, 161.1, 140.9, 129.6, 128.5, 128.3, 126.3, 43.0, 42.4, 34.4, 33.1, 25.4, 21.5. IR (neat): 3027, 2937, 2865, 1656, 1495, 1453, 1268, 878, 747, 699 cm−1.
Quantity
766 mg
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6](=[O:11])[CH:5]=1)[CH3:2].[CH2:12]([Mg]Cl)[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(OCC)(=O)C>[CH2:1]([O:3][C:4]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6](=[O:11])[CH:5]=1)[CH3:2].[CH2:12]([C:4]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6](=[O:11])[CH:5]=1)[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
766 mg
Type
reactant
Smiles
C(C)OC1=CC(CCCC1)=O
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C(CC1=CC=CC=C1)[Mg]Cl
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for the preparation of substrates
CUSTOM
Type
CUSTOM
Details
gave

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC(CCCC1)=O
Name
Type
product
Smiles
C(CC1=CC=CC=C1)C1=CC(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.984 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 184.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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